
4-(Aminomethyl)-N-(2-(2-hydroxyethoxy)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Aminomethyl)-N-(2-(2-hydroxyethoxy)ethyl)benzamide is an organic compound with a complex structure that includes an aminomethyl group, a benzamide core, and a hydroxyethoxyethyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-N-(2-(2-hydroxyethoxy)ethyl)benzamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-formylbenzoic acid, ethylene glycol, and ammonia.
Formation of Intermediate: The first step involves the reaction of 4-formylbenzoic acid with ethylene glycol under acidic conditions to form 4-(2-hydroxyethoxy)benzaldehyde.
Reductive Amination: The intermediate 4-(2-hydroxyethoxy)benzaldehyde undergoes reductive amination with ammonia to form this compound. This step typically requires a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-(Aminomethyl)-N-(2-(2-hydroxyethoxy)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxyethyl side chain can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide core can be reduced to form amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Products include 4-(aminomethyl)-N-(2-(2-formylethoxy)ethyl)benzamide or 4-(aminomethyl)-N-(2-(2-carboxyethoxy)ethyl)benzamide.
Reduction: Products include 4-(aminomethyl)-N-(2-(2-hydroxyethoxy)ethyl)aniline.
Substitution: Products depend on the nucleophile used, such as 4-(aminomethyl)-N-(2-(2-alkoxyethoxy)ethyl)benzamide.
Aplicaciones Científicas De Investigación
Chemistry
In organic chemistry, 4-(Aminomethyl)-N-(2-(2-hydroxyethoxy)ethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its structure allows it to mimic natural substrates, providing insights into enzyme mechanisms and potential inhibitors.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of polymers and advanced materials. Its unique chemical properties contribute to the
Propiedades
Fórmula molecular |
C12H18N2O3 |
|---|---|
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
4-(aminomethyl)-N-[2-(2-hydroxyethoxy)ethyl]benzamide |
InChI |
InChI=1S/C12H18N2O3/c13-9-10-1-3-11(4-2-10)12(16)14-5-7-17-8-6-15/h1-4,15H,5-9,13H2,(H,14,16) |
Clave InChI |
PDPUWSGKMVAISA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CN)C(=O)NCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


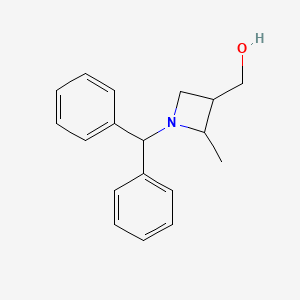
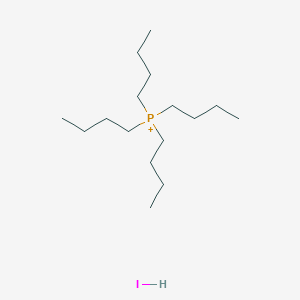

![2,3,5,6-Tetrafluoro-4-(2-hydroxy-4-oxo-1,5-dioxaspiro[5.5]undec-2-en-3-yl)benzonitrile](/img/structure/B12825093.png)
![2-(Ethylamino)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-carboxamide](/img/structure/B12825094.png)
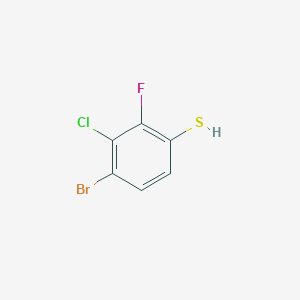
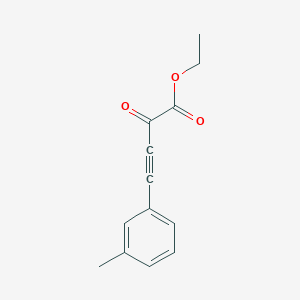
![(1S,2R,5R)-2-(2-chloroethyl)-5-[(S)-[(1S)-cyclohex-2-en-1-yl]-hydroxymethyl]-1-methyl-7-oxa-4-azabicyclo[3.2.0]heptane-3,6-dione](/img/structure/B12825111.png)
![4-[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid;ethane](/img/structure/B12825127.png)
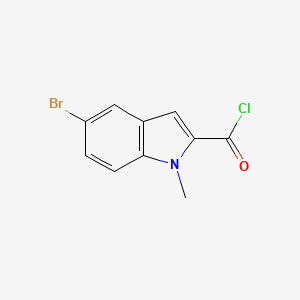
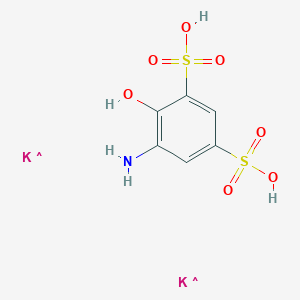

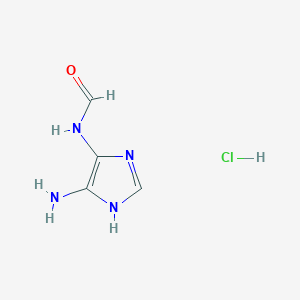
![2-(1H-Benzo[d]imidazol-2-yl)-3-hydroxyacrylaldehyde](/img/structure/B12825151.png)
